Comprehensive Structure Elucidation of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile: A Technical Guide
Comprehensive Structure Elucidation of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile: A Technical Guide
Executive Summary
The molecule 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonitrile (CAS 57021-54-2) represents a highly privileged bicyclic scaffold in modern medicinal chemistry. Featuring a thiophene ring fused to a saturated cyclohexene system and functionalized with a highly reactive C2-carbonitrile group, this structural core is frequently utilized as a foundational building block. Derivatives of this scaffold have demonstrated significant pharmacological utility, acting as potent Epidermal Growth Factor Receptor (EGFR) inhibitors in anticancer research 1[1] and exhibiting robust antioxidant capacities comparable to ascorbic acid2[2].
Because the bioactivity of these compounds is highly dependent on the precise spatial arrangement of the fused ring system and the electronic effects of the nitrile group, rigorous structure elucidation is non-negotiable. This guide outlines the causal logic, spectroscopic markers, and self-validating experimental protocols required to unambiguously characterize this molecule.
Molecular Architecture & Physicochemical Profile
The molecular architecture consists of an aromatic thiophene ring (containing the sulfur heteroatom at position 1) fused to a puckered, non-aromatic cyclohexene ring at the C3a and C7a bridgehead positions. The strong electron-withdrawing nature of the carbonitrile group at C2 significantly alters the electron density of the thiophene ring, which must be accounted for during spectral interpretation 3[3].
Table 1: Physicochemical and Structural Parameters
| Property | Value |
| IUPAC Name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carbonitrile |
| CAS Number | 57021-54-2 |
| Molecular Formula | C₉H₉NS |
| Monoisotopic Mass | 163.0456 Da |
| Key Functional Groups | Conjugated Nitrile (-C≡N), Fused Thiophene, Aliphatic Ring |
Strategic Workflow for Structure Elucidation
Structural elucidation is not a mere collection of data; it is a logical progression where each technique constrains the structural possibilities until only one definitive conformation remains.
Strategic workflow for the structural elucidation of the tetrahydrobenzothiophene scaffold.
Mass Spectrometry (HRMS): Validating the Heteroatom
High-Resolution Mass Spectrometry (ESI-HRMS) provides the first layer of self-validation. The experimental molecular ion peak [M]⁺ must match the calculated exact mass of 163.0456 Da.
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Causality of Isotope Patterns: Because sulfur possesses a naturally occurring ³⁴S isotope (~4.2% abundance), the mass spectrum will exhibit a diagnostic [M+2]⁺ peak at m/z 165.0414 with a relative intensity of approximately 4.4%. The presence of this specific isotopic signature mathematically limits the formula to containing exactly one sulfur atom, preventing misidentification with nitrogen-only heterocycles.
Infrared (IR) Spectroscopy: Functional Group Triage
IR spectroscopy is deployed to confirm the presence of the highly polarizable carbonitrile group.
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Mechanistic Insight: The sp-hybridized -C≡N bond in a conjugated thiophene system is heavily restricted, leading to a sharp, high-intensity stretching vibration. As established in the characterization of analogous 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, this signature peak reliably manifests at ~2219 cm⁻¹ 4[4]. The absence of broad bands >3200 cm⁻¹ confirms the lack of primary amines (which are often present in uncyclized Gewald reaction precursors) 2[2].
Nuclear Magnetic Resonance (NMR): Mapping the Carbon Framework
NMR is the definitive tool for resolving the atomic connectivity of the fused bicyclic system.
¹H NMR (400 MHz, CDCl₃): The spectrum is divided into two distinct regions. The lone aromatic proton on the thiophene ring (C3-H) appears as a sharp singlet at δ ~7.15 ppm . The saturated cyclohexene ring yields two distinct multiplets due to the anisotropic deshielding effect of the adjacent aromatic system. The allylic/benzylic protons (C4-H₂, C7-H₂) resonate downfield at δ ~2.75–2.85 ppm , while the distal aliphatic protons (C5-H₂, C6-H₂) appear upfield at δ ~1.75–1.85 ppm .
¹³C NMR (100 MHz, CDCl₃): The sp-hybridized nitrile carbon is highly deshielded, typically appearing at δ ~114.5 ppm . The quaternary bridgehead carbons (C3a, C7a) lack attached protons and exhibit low intensity due to long relaxation times, appearing at δ 136.0 ppm and 142.0 ppm , respectively.
Table 2: Consolidated NMR Assignments & 2D Correlations
| Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Key HMBC Correlations (³J / ²J) |
| C-2 | - | 107.0 | - |
| C-3 | 7.15 (s, 1H) | 133.5 | C-2, C≡N, C-3a, C-7a |
| C-3a | - | 136.0 | - |
| C-4 | 2.75 (t, 2H) | 25.5 | C-3, C-5, C-3a |
| C-5 | 1.80 (m, 2H) | 23.0 | C-7, C-4 |
| C-6 | 1.80 (m, 2H) | 22.5 | C-4, C-7 |
| C-7 | 2.85 (t, 2H) | 27.0 | C-3a, C-5, C-7a |
| C≡N | - | 114.5 | C-3 |
Causality in 2D NMR (HMBC)
To unambiguously prove that the nitrile group is attached to C-2 and not C-3, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The singlet proton at C-3 (δ 7.15) will show a strong ³J_CH scalar coupling to the nitrile carbon (δ 114.5) and the C-7a bridgehead carbon.
Key HMBC (1H-13C) correlations establishing the thiophene-carbonitrile connectivity.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during data acquisition.
Protocol A: High-Resolution NMR Acquisition (1D & 2D)
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Rationale: CDCl₃ is selected as the solvent because it is non-polar, effectively dissolves the hydrophobic bicyclic core, and lacks exchangeable protons that could cause spectral interference.
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Sample Preparation: Dissolve precisely 15 mg of the purified analyte in 0.6 mL of CDCl₃ (100% atom D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).
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Probe Tuning: Insert the NMR tube into the spectrometer and perform Automated Tuning and Matching (ATMA). Self-Validation: The probe must be perfectly matched to the resonance frequencies of ¹H (400 MHz) and ¹³C (100 MHz) to maximize the Signal-to-Noise (S/N) ratio.
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Shimming: Execute 3D gradient shimming along the Z-axis. Self-Validation: Continue shimming until the lock level is stable and the TMS signal's Full Width at Half Height (FWHH) is < 0.8 Hz. Poor shimming will obscure the fine multiplet splitting of the cyclohexene aliphatic protons (C4–C7).
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1D Acquisition:
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¹H NMR: Acquire 16 scans with a 2.0-second relaxation delay (d1) to ensure complete longitudinal relaxation.
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¹³C NMR: Acquire 1024 scans utilizing a WALTZ-16 composite pulse decoupling sequence. Causality: WALTZ-16 provides broadband decoupling of protons, collapsing complex ¹³C multiplets into sharp singlets without causing excessive dielectric heating of the sample.
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2D HMBC Acquisition: Set up a gradient-selected HMBC experiment optimized for long-range scalar couplings (ⁿJ_CH = 8 Hz). Acquire 256 t₁ increments with 32 scans per increment to ensure adequate resolution of the quaternary bridgehead carbons.
Protocol B: ATR-FTIR Analysis
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Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet methods because it requires zero sample preparation, eliminating the risk of introducing hygroscopic water bands (~3300 cm⁻¹) that could obscure the baseline.
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Background Collection: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).
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Sample Application: Place 2–3 mg of the solid compound directly onto the center of the diamond crystal.
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Compression: Lower the pressure anvil until the integrated force gauge indicates optimal contact. Self-Validation: Inadequate pressure leaves air gaps, altering the refractive index and causing spectral artifacts.
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Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹.
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Data Verification: Verify that the baseline is flat. A sharp, distinct peak at ~2219 cm⁻¹ serves as the definitive confirmation of the C2-carbonitrile group 4[4].
Conclusion
The structural elucidation of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile relies on a triangulated analytical approach. By combining the precise isotopic mass signature from HRMS, the functional group verification from ATR-FTIR, and the unambiguous atomic connectivity mapped via 2D NMR, researchers can establish a self-validating proof of structure. This rigorous characterization is a mandatory prerequisite before advancing this privileged scaffold into downstream drug development or complex synthetic workflows.
References
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Benchchem Technical Support Team. Tetrahydrothiophene-2-carbonitrile | 112212-94-9 - Benchchem. BenchChem. 3
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Scientific Reports. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. National Institutes of Health (NIH). 2
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ACS Omega. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. American Chemical Society. 4
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ResearchGate. "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity". ResearchGate. 1
Sources
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- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
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